molecular formula C11H10N2OS B8722823 2-((5-methoxy-1H-indol-3-yl)thio)acetonitrile CAS No. 61021-31-6

2-((5-methoxy-1H-indol-3-yl)thio)acetonitrile

Cat. No.: B8722823
CAS No.: 61021-31-6
M. Wt: 218.28 g/mol
InChI Key: QZXRJMUWJXHLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Methoxy-1H-indol-3-yl)thio)acetonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a methoxy group at the 5-position of the indole ring and a thioacetonitrile group at the 3-position, making it a unique and interesting molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-methoxy-1H-indol-3-yl)thio)acetonitrile typically involves multi-step reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 5-methoxyindole.

    Thioacetonitrile Introduction: The 5-methoxyindole is reacted with a thioacetonitrile reagent under controlled conditions to introduce the thioacetonitrile group at the 3-position of the indole ring.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-((5-Methoxy-1H-indol-3-yl)thio)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetonitrile group to a thiol or thioether.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

Properties

CAS No.

61021-31-6

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

2-[(5-methoxy-1H-indol-3-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C11H10N2OS/c1-14-8-2-3-10-9(6-8)11(7-13-10)15-5-4-12/h2-3,6-7,13H,5H2,1H3

InChI Key

QZXRJMUWJXHLQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2SCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 50 g (0.34 mole) of 5-methoxyindole and 25.8 (0.34 mole) of thiourea in 1700 ml of 50% aqueous methanol was added 340 ml of KI/I2 in water over a 5 minute period and the reaction mixture was allowed to stir at room temperature for 3 hours. The reaction mixture was then evaporated in vacuo to about 1100 ml, 68 ml of 50% aqueous NaOH were added under nitrogen, the temperature brought to 85° and the mixture was stirred at 80°-90° for 40 minutes. The mixture was cooled and filtered through glass wool and under nitrogen, 21.2 ml (25.4 g; 0.34 mole) of chloroacetonitrile were added. The reaction was allowed to proceed under N2 for 18 hours after which the reaction mixture was layered over with about 800 ml of diethyl ether and the ether was separated off having dissolved a large portion of suspended solid material. The aqueous solution was extracted three times with 500 ml portions of ether which were combined with the other washings and dried over anhydrous K2CO3. The ether layer was filtered and evaporated in vacuo to 33 g of 5-methoxy-3-cyanomethylthioindole (42% yield) as a tan solid.
Quantity
50 g
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reactant
Reaction Step One
[Compound]
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25.8
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0.34 mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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1700 mL
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0 (± 1) mol
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solvent
Reaction Step One
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21.2 mL
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reactant
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800 mL
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solvent
Reaction Step Three

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